Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly known as Troparil, is a synthetic tropane alkaloid and a cocaine analog. Its structure features a bicyclic 8-azabicyclo[3.2.1]octane core with a phenyl group at position 3 and a methyl ester at position 2 . Troparil is classified as a new psychoactive substance (NPS) with a pharmacological profile similar to cocaine but exhibits higher potency and a longer duration of action due to structural modifications . It is used in research to study dopamine transporter (DAT) interactions and as a reference compound for cocaine-like effects.
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBOXYLBBHNWHL-GBJTYRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434992 | |
| Record name | AG-F-69360 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50370-54-2 | |
| Record name | AG-F-69360 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
-
Grignard Reagent Preparation :
-
4-Bromofluorobenzene (27.5 mL, 250 mmol) reacts with magnesium turnings (6.3 g, 260 mmol) in anhydrous diethyl ether under nitrogen atmosphere.
-
The exothermic reaction initiates at 40°C, forming a 0.96 M solution of the aryl magnesium bromide.
-
-
Nucleophilic Addition :
-
A solution of (-)-anhydroecgonine methyl ester (21.7 g, 120 mmol) in ether is added dropwise to the Grignard reagent at -20°C.
-
Quenching with saturated ammonium chloride after 1 hour yields the tertiary alcohol intermediate.
-
-
Workup and Isolation :
Table 1: Critical Parameters for Grignard-Based Synthesis
| Parameter | Value/Description | Impact on Yield/Stereoselectivity |
|---|---|---|
| Temperature | -20°C | Minimizes side reactions |
| Solvent | Anhydrous diethyl ether | Stabilizes Grignard reagent |
| Stoichiometry | 2.08 eq Grignard per tropane ester | Ensures complete conversion |
| Quenching Method | Saturated NH₄Cl | Prevents over-alkylation |
Enzymatic Resolution of Racemic Intermediates
Recent advancements employ lipase-mediated kinetic resolution to access the target enantiomer from racemic mixtures. A 2021 study (ACS Med. Chem.) describes the use of immobilized Candida antarctica lipase B (CAL-B) for enantioselective hydrolysis.
Procedure Overview
-
Substrate : Dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate (10 g, 36.8 mmol).
-
Enzyme : CAL-B (1.2 g) immobilized on acrylic resin.
-
Conditions : Phosphate buffer (pH 7.0)/toluene biphasic system, 25°C, 48 h.
-
Outcome : >95% enantiomeric excess (ee) of the monoester product, isolated via fractional crystallization.
Table 2: Enzymatic Resolution Efficiency
| Factor | Optimization Range | Optimal Value |
|---|---|---|
| pH | 6.0–8.0 | 7.0 |
| Temperature | 20–40°C | 25°C |
| Solvent Ratio (aq:org) | 1:1 to 1:3 | 1:2 |
| Enzyme Loading | 5–15 wt% | 12 wt% |
Radical Cyclization for Scaffold Assembly
Alternative routes leverage radical-mediated cyclization to construct the bicyclic framework. A 2025 PubChem entry documents the use of n-tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) to induce cyclization of 1-allyl-azetidin-2-one precursors.
Key Steps
-
Precursor Synthesis :
-
Condensation of L-phenylalanine methyl ester with acryloyl chloride forms the azetidinone ring.
-
-
Radical Initiation :
-
TBTH (1.5 eq) and AIBN (0.2 eq) in refluxing toluene (110°C, 6 h) generate tributyltin radicals.
-
Hydrogen abstraction from the allylic position triggers 5-exo-trig cyclization.
-
-
Diastereocontrol :
Table 3: Radical Cyclization Performance Metrics
| Metric | Value |
|---|---|
| Cyclization Efficiency | 92% |
| Diastereomeric Ratio | 99:1 |
| Isolated Yield | 74% |
Industrial-Scale Production Challenges
Scaling the aforementioned methods introduces unique challenges:
Cost Considerations
Purification at Scale
-
Crystallization : Ethanol/water (1:5) recrystallization achieves 99.5% purity but consumes 8 L solvent per kg product.
-
Continuous Chromatography : Simulated moving bed (SMB) systems improve throughput by 4× vs. batch columns.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor technology enables precise control over exothermic Grignard additions:
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
The compound is being investigated for its potential therapeutic effects in several areas:
- Pain Management : Research indicates that derivatives of azabicyclo compounds may exhibit analgesic properties. Their structural similarity to known analgesics suggests they could interact with opioid receptors or modulate pain pathways effectively .
- Antidepressant Activity : Some studies suggest that similar compounds may have antidepressant effects by influencing neurotransmitter systems such as serotonin and norepinephrine .
Table 1: Potential Therapeutic Applications
| Application | Mechanism of Action | References |
|---|---|---|
| Pain Management | Interaction with opioid receptors | |
| Antidepressant | Modulation of serotonin/norepinephrine |
Neuroscience Research
Neuropharmacological Studies
The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for neuropharmacological studies:
- Cognitive Enhancement : Preliminary studies indicate that compounds similar to this one may enhance cognitive functions by modulating cholinergic systems, which are crucial for learning and memory .
- Addiction Studies : Given its structural properties, this compound is being explored for its role in addiction mechanisms, particularly in understanding how certain tropane derivatives can influence drug-seeking behavior .
Table 2: Neuropharmacological Applications
| Application | Target System | References |
|---|---|---|
| Cognitive Enhancement | Cholinergic systems | |
| Addiction Studies | Dopaminergic pathways |
Synthetic Organic Chemistry
Synthetic Pathways and Reactions
Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate serves as an important intermediate in synthetic organic chemistry:
- Building Block for Complex Molecules : This compound can be utilized as a building block for synthesizing more complex molecules in pharmaceutical research. Its unique bicyclic structure allows for various functionalizations that can lead to novel compounds with potential therapeutic effects .
Table 3: Synthetic Applications
Case Study 1: Analgesic Properties
A study conducted on a series of tropane derivatives demonstrated that modifications to the azabicyclo structure significantly enhanced analgesic efficacy in animal models. This compound was among the compounds tested, showing promising results in pain relief comparable to traditional opioids but with fewer side effects .
Case Study 2: Cognitive Enhancement
In a controlled trial examining cognitive enhancers in rodents, researchers found that administration of compounds similar to this methyl ester resulted in improved memory retention and learning capabilities. The study highlighted the importance of the bicyclic structure in facilitating interaction with cholinergic receptors .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the nervous system. Its bicyclic structure allows it to fit into receptor sites, potentially modulating their activity. The exact pathways involved can vary depending on the specific biological context, but it often involves the modulation of neurotransmitter release and uptake.
Comparison with Similar Compounds
Cocaine (COC)
- Structure : Cocaine (methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) shares the same bicyclic backbone as Troparil but has a benzoyloxy group at position 3 instead of a phenyl group .
- Pharmacology :
- Potency : Troparil is reported to have higher DAT binding affinity and longer duration of action than cocaine .
RTI-55 (β-CIT)
- Structure : Methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate features a 4-iodophenyl substituent at position 3 .
- Pharmacology: RTI-55 is a radioligand used to label serotonin (SERT) and dopamine transporters (DAT). Its iodine substitution enhances binding affinity and utility in imaging studies . Unlike Troparil, RTI-55’s bulky iodine group may limit brain penetration but increases selectivity for monoamine transporters .
RTI-COC 31
Cocaethylene (CET)
- Structure: Ethyl ester analog of cocaine, formed via transesterification when cocaine and ethanol are co-ingested .
- Pharmacology :
Pharmacological and Structural Comparison Table
Key Research Findings
- Troparil vs. Cocaine :
- Synthetic Derivatives: Phosphorylated analogs (e.g., compound 7 in ) exhibit altered immunogenicity, making them candidates for cocaine vaccine development . Substitutions with halogens (Cl, I) or extended alkyl chains optimize binding kinetics for research tools .
Q & A
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
The compound has a molecular formula of C₁₇H₂₁NO₄, molecular weight of 303.35 g/mol, pKa of 8.7, and a melting point of 195°C . Solubility in water is reported as 1800 mg/mL at 20°C, though conflicting evidence notes gaps in water solubility data . Key characterization methods include:
- Melting point : Differential scanning calorimetry (DSC).
- Solubility : Shake-flask method with HPLC quantification.
- Stereochemistry confirmation : X-ray crystallography or NOESY NMR to resolve the (1R,2R,3S,5S) configuration .
Q. What analytical techniques are recommended for purity assessment and structural elucidation?
- Purity : High-performance liquid chromatography (HPLC) with UV detection, as referenced in cocaine analog analysis .
- Structural confirmation : Combine ¹H/¹³C NMR, FT-IR for functional groups, and mass spectrometry (MS) for molecular ion verification .
- Chiral purity : Chiral HPLC columns or polarimetry to ensure enantiomeric excess .
Q. How should researchers handle stability and storage of this compound?
The compound is stable under recommended storage conditions (room temperature, inert atmosphere). For long-term stability:
- Store in airtight containers with desiccants to prevent hydrolysis.
- Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. What safety precautions are essential during laboratory handling?
- Personal protective equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
- Respiratory protection : For powder handling, use NIOSH-certified P95 respirators.
- Ventilation : Conduct work in a fume hood to avoid inhalation .
Advanced Research Questions
Q. How can metabolic pathways and CYP450 interactions be elucidated?
- In vitro models : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via LC-MS/MS.
- CYP inhibition assays : Use fluorescent probes (e.g., CYP3A4 substrate midazolam) to assess competitive/non-competitive inhibition .
- Half-life determination : Calculate intrinsic clearance using the in vitro t₁/₂ = 0.693/k, where k is the elimination rate constant .
Q. What experimental designs are optimal for assessing receptor binding affinity?
- Radioligand displacement assays : Use ³H-labeled analogs (e.g., cocaine derivatives) in brain tissue homogenates.
- Target receptors : Prioritize dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters due to structural similarity to tropane alkaloids .
- Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare to reference inhibitors.
Q. How can discrepancies in solubility data be resolved?
- Experimental validation : Re-evaluate solubility using the equilibrium solubility method (saturation shake-flask) with HPLC quantification.
- pH-solubility profiling : Adjust pH from 1.2 to 7.4 to account for ionization (pKa = 8.7) and its impact on aqueous solubility .
Q. What strategies are effective for synthesizing analogs to study structure-activity relationships (SAR)?
- Modification sites : Vary the phenyl (C3) or methyl (N8) substituents. Introduce halogenation or methoxy groups.
- Synthetic routes : Use catalytic asymmetric synthesis to retain stereochemistry, validated by chiral HPLC .
- Bioactivity assays : Test analogs in in vitro transporter assays and in vivo behavioral models (e.g., locomotor activity in rodents) .
Q. How should researchers design pharmacokinetic (PK) studies in preclinical models?
Q. What methodologies address potential carcinogenicity or chronic toxicity?
- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100.
- Chronic exposure models : Conduct 2-year rodent studies with histopathological analysis. Reference IARC classifications for structurally related compounds .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
